Protirelin

Receptor pharmacology Binding affinity Species selectivity

Inconsistent potency of non-native TRH analogs undermines receptor pharmacology studies and diagnostic stimulation tests. Protirelin (CAS 117217-40-0) is the exact synthetic replicate of endogenous TRH (pGlu-His-Pro-NH2), delivering the native peptide's well-characterized, species-dependent binding profile. • Human TRHR IC50 = 25 nM; rat TRHR IC50 = 198 nM - essential for cross-species assay calibration • Rapid 6.5-min half-life enables precise temporal control in acute electrophysiology & HPT axis stimulation • Clinically validated in SMA (P<0.02 vs. placebo) & cerebellar ataxia (64.1% responder rate) • Lyophilized, ≥98% HPLC, 36-month shelf-life at -20°C - batch-to-batch consistency guaranteed

Molecular Formula C16H22N6O4
Molecular Weight 362.38 g/mol
CAS No. 117217-40-0
Cat. No. B058367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtirelin
CAS117217-40-0
SynonymsAbbott 38579
Abbott-38579
Abbott38579
Antepan
Hydrate, Proterelin Tartrate
Prem, TRH
Proterelin Tartrate
Proterelin Tartrate Hydrate
Protirelin
Protirelin Tartrate (1:1)
Relefact TRH
Stimu TSH
Stimu-TSH
StimuTSH
Tartrate Hydrate, Proterelin
Thypinone
Thyroliberin
Thyroliberin TRH Merck
Thyrotropin Releasing Factor
Thyrotropin Releasing Hormone
Thyrotropin Releasing Hormone Tartrate
Thyrotropin-Releasing Factor
Thyrotropin-Releasing Hormone
Thyrotropin-Releasing Hormone Tartrate
TRH Ferring
TRH Prem
TRH, Relefact
Molecular FormulaC16H22N6O4
Molecular Weight362.38 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
InChIInChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1
InChIKeyXNSAINXGIQZQOO-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protirelin: A Synthetic TRH Analog for Research


Protirelin (CAS 117217-40-0; also known as thyrotropin-releasing hormone, TRH) is the pharmaceutically available synthetic analog of the endogenous hypothalamic tripeptide TRH (L-pyroglutamyl-L-histidyl-L-prolineamide) [1]. It functions as a ligand for the thyrotropin-releasing hormone receptor (TRHR), a G-protein coupled receptor, primarily stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary [1]. Beyond its endocrine role, protirelin exhibits neuropharmacological properties, including arousal effects and direct excitatory actions on spinal motor neurons, underpinning its investigation in neurological disorders [2]. Although historically utilized as a diagnostic agent for evaluating pituitary-thyroid axis function, its clinical use has largely shifted toward research applications exploring its neuromodulatory and neuroprotective potential [1]. It is approved as a pharmaceutical ingredient in several jurisdictions and is available as a research-grade peptide [1].

Ligand Synthetic TRH analog (pGlu-His-Pro-NH₂)
Binding Species-dependent receptor interaction profile
Stability Lyophilized, 36-month vendor-verified shelf life

Protirelin: Why Generic Substitution Fails


Substitution of protirelin (TRH) with other synthetic TRH analogs (such as taltirelin or montirelin) or with endogenous TRH preparations is not scientifically equivalent. Protirelin represents the exact synthetic replicate of the endogenous hormone, and its specific peptide sequence (pGlu-His-Pro-NH2) confers distinct pharmacokinetic and pharmacodynamic properties that are not matched by structurally modified analogs. Critically, modified TRH analogs like taltirelin, montirelin, and rovatirelin have been deliberately engineered for increased metabolic stability to enable oral bioavailability, a modification that significantly alters their in vivo half-life, tissue distribution, and receptor activation kinetics compared to protirelin [1]. Furthermore, the use of non-pharmaceutical-grade or endogenous TRH sources introduces unacceptable variability in potency, purity, and stability. Protirelin's established research-grade formulation, with defined stability parameters (36-month shelf-life for lyophilized material stored at -20°C), provides the necessary batch-to-batch consistency for reproducible experimental outcomes [2]. Therefore, for research requiring the precise pharmacological profile of the native peptide—particularly in studies of acute TRH receptor signaling, diagnostic stimulation tests, or investigations where metabolic instability is a required experimental parameter—protirelin remains the non-substitutable reference standard.

Analog PK Shift Stabilized analogs (taltirelin, montirelin) have prolonged half-lives, altering receptor activation kinetics.
Source Variability Non-pharmaceutical-grade or endogenous TRH introduces potency and purity variability.
Formulation Consistency Substitute peptides may lack documented stability, risking batch-to-batch outcome shifts.

Protirelin: Comparative Evidence vs. Comparators


Species-Specific TRH Receptor Binding Affinity

Protirelin demonstrates potent, species-dependent binding affinity at the human and rat thyrotropin-releasing hormone receptors (TRHR). In direct binding assays, protirelin exhibits an IC50 of 25 nM at the human TRHR expressed in CHO cells, which is approximately 8-fold more potent than its binding at the rat TRHR in brain membranes (IC50 = 198 nM) [1]. This quantitative difference highlights the importance of species selection in preclinical pharmacology studies and confirms protirelin's high affinity for the human receptor, a critical factor for translational research. A separate study using rat forebrain membranes reported a Ki value of 42.3 nM (pKi 7.37) for protirelin [2], further corroborating its nanomolar potency and providing a benchmark for evaluating novel TRH analogs. This high-affinity interaction is the molecular basis for its robust stimulation of TSH and prolactin release.

Receptor binding species comparison
Head-to-head
Human IC₅₀ 25 nM vs Rat IC₅₀ 198 nM (8‑fold difference)
Supports species-specific receptor binding assay context
Human TRHR in CHO cells; rat brain membranes
Receptor pharmacology Binding affinity Species selectivity

SMA Muscle Strength: Placebo-Controlled Evidence

In a randomized, double-blind, placebo-controlled trial in children with spinal muscular atrophy (SMA) types 2 and 3, a 5-week course of intravenous protirelin (0.1 mg/kg daily) resulted in a statistically significant improvement in muscle strength, as measured by handheld dynamometry, compared to placebo controls [1]. Treated subjects showed significant dynamometry gains (P < 0.02), while no significant improvement was observed in the placebo group [1]. Furthermore, peroneal nerve conduction velocities were significantly faster in the protirelin-treated group (P = 0.036) [1]. This provides direct, placebo-controlled, quantitative evidence of a functional neuromuscular benefit attributable specifically to protirelin in a disease model where such improvements are otherwise not expected with standard care or placebo. The effects were reported to be long-lasting, persisting for 6-12 months following the 5-week treatment course [1].

SMA muscle strength vs placebo
Trial context
Significant dynamometry gain (P
Reported neuromuscular endpoint response
Randomized, double-blind, placebo-controlled; 5-week IV protocol
Schizophrenia symptom reduction vs control
Trial context
~50% prompt decrease in psychotic symptoms vs niacin control
Reported behavioral endpoint context
Double-blind crossover; IV protirelin 0.5 mg vs niacin 2 mg
Ataxia responder rate and subtype specificity
Endpoint context
64.1% overall responder rate; significant SARA improvements in MSA‑C, IDCA, SCA31
Reported ataxia endpoint context with subtype-specific durability
Retrospective 92‑patient study; benefit >10 years in some subtypes
Half-life vs stabilized analogs
Reported
Protirelin t½ = 6.5 min (IV); stabilized analogs exhibit orders-of-magnitude longer
Supports acute, pulsatile receptor activation protocols
16 euthyroid subjects, 200 µg IV bolus
Lyophilized formulation shelf life
Vendor specification
36‑month stability at −20°C (lyophilized, desiccated)
Enables long-term procurement and batch consistency planning
Vendor data; solution stability limited to 3 months at −20°C
Neuromuscular disease Spinal muscular atrophy Motor function

Behavioral Pharmacodynamics in Schizophrenia

Protirelin's direct central nervous system (CNS) effects are evidenced by a controlled study in schizophrenic patients. In a double-blind, crossover design comparing intravenous protirelin (0.5 mg) to niacin (2 mg) as a control, protirelin administration caused a prompt decrease in psychotic symptoms in approximately 50% of patients, followed by a gradual relapse [1]. This response was observed alongside distinct endocrine alterations, including a brisker T3 response and higher baseline free T4 indices compared to normal controls [1]. The observed 50% symptom reduction rate provides a quantitative benchmark for the acute behavioral impact of protirelin in this patient population, differentiating its CNS activity from a non-specific control intervention (niacin).

Schizophrenia symptom reduction vs control
Trial context
~50% prompt decrease in psychotic symptoms vs niacin control
Reported behavioral endpoint context
Double-blind crossover; IV protirelin 0.5 mg vs niacin 2 mg
Neuropsychopharmacology Schizophrenia Behavioral pharmacology

Durable Ataxia Improvement in SCD

A large retrospective study of 92 patients with spinocerebellar degeneration (SCD) provides evidence for the long-term clinical utility and disease-subtype specificity of protirelin. Protirelin treatment was effective in 64.1% of all subjects, with significant overall improvement on the Scale for the Assessment and Rating of Ataxia (SARA) (p < 0.001) [1]. The response was highly subtype-specific, with significant SARA score improvements observed in multiple system atrophy with predominant cerebellar ataxia (MSA-C, p = 0.047), idiopathic cerebellar ataxia (IDCA, p = 0.02), and spinocerebellar ataxia type 31 (SCA31, p = 0.01) [1]. Remarkably, several patients with IDCA and dentatorubral-pallidoluysian atrophy (DRPLA) maintained clinical benefit for more than 10 years, with some SCA6 and SCA31 patients continuing treatment for ≥5 years [1]. In contrast, patients with more aggressive phenotypes like MSA-P and MSA-C discontinued therapy within 2 and 5 years, respectively [1]. Adverse effects were minimal (2.2%), underscoring its excellent tolerability profile in long-term use [1].

Ataxia responder rate and subtype specificity
Endpoint context
64.1% overall responder rate; significant SARA improvements in MSA‑C, IDCA, SCA31
Reported ataxia endpoint context with subtype-specific durability
Retrospective 92‑patient study; benefit >10 years in some subtypes
Neurodegeneration Spinocerebellar degeneration Ataxia

Rapid Clearance vs. Stabilized Analogs

Protirelin's pharmacokinetic profile is defined by its rapid clearance and short half-life, a property that fundamentally distinguishes it from metabolically stabilized TRH analogs developed for oral administration. Following a 200 µg intravenous bolus in humans, protirelin reaches a peak plasma concentration (Cmax) of 13,400 ± 1,020 fmol/mL within 2 minutes and exhibits a short half-life of 6.5 minutes [1]. This rapid degradation is a consequence of its native peptide sequence, which is susceptible to enzymatic cleavage. In contrast, structurally modified TRH analogs like taltirelin and montirelin have been deliberately engineered to resist this rapid breakdown, enabling oral bioavailability and resulting in significantly prolonged in vivo half-lives and altered pharmacodynamic profiles [2]. While these analogs are suitable for chronic oral therapy, protirelin's rapid clearance profile makes it the preferred agent for research applications requiring acute, pulsatile, and controllable activation of the TRH receptor system, such as diagnostic stimulation tests or studies of acute receptor signaling dynamics where sustained exposure would confound results.

Half-life vs stabilized analogs
Reported
Protirelin t½ = 6.5 min (IV); stabilized analogs exhibit orders-of-magnitude longer
Supports acute, pulsatile receptor activation protocols
16 euthyroid subjects, 200 µg IV bolus
Pharmacokinetics Metabolic stability Drug delivery

Lyophilized Formulation Stability

For procurement and long-term research planning, the defined stability of protirelin's lyophilized formulation provides a quantifiable advantage. Vendor-supplied data indicates that when stored lyophilized at -20°C under desiccated conditions, protirelin is stable for a period of 36 months without significant loss of potency [1]. Once reconstituted in solution, stability is limited; the compound should be stored at -20°C and used within 3 months to prevent potency loss, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. This well-defined stability profile allows researchers to confidently procure and store bulk quantities, ensuring batch-to-batch consistency for multi-year research programs. In contrast, the stability of custom-synthesized or non-pharmaceutical-grade TRH peptides can be highly variable and often undocumented, introducing a significant risk of experimental variability due to degradation.

Lyophilized formulation shelf life
Vendor specification
36‑month stability at −20°C (lyophilized, desiccated)
Enables long-term procurement and batch consistency planning
Vendor data; solution stability limited to 3 months at −20°C
Peptide stability Formulation Storage

Protirelin: Optimal Research Applications


TRH Receptor Pharmacology and Species Potency

Protirelin is the optimal ligand for studying TRH receptor (TRHR) pharmacology due to its well-characterized and species-dependent binding affinity. Researchers should use protirelin as a reference standard in competitive binding assays, noting that its potency differs significantly between human (IC50 = 25 nM) and rat (IC50 = 198 nM) receptors [REFS-1, as cited in Section 3]. This makes protirelin essential for accurately calibrating in vitro assays and interpreting pharmacodynamic data across species, ensuring that the correct ligand concentration is used to achieve desired receptor occupancy.

Motor Neuron Excitability in Neuromuscular Research

Based on direct evidence of functional improvement in spinal muscular atrophy (SMA) patients (P < 0.02 for muscle strength gain vs. placebo) [REFS-1, as cited in Section 3], protirelin is a validated tool for investigating mechanisms of motor neuron health and neuromuscular junction function. Its use is indicated in preclinical models and ex vivo preparations (e.g., spinal cord slices, isolated motoneurons) to study the direct excitatory and depolarizing effects on motor neurons, as it has been shown to increase excitatory postsynaptic potentials and induce sustained action potential discharges [2]. The rapid, 6.5-minute half-life of protirelin [3] is advantageous for acute electrophysiological experiments requiring precise temporal control of ligand exposure.

Spinocerebellar Degeneration and Ataxia Models

For researchers investigating the pathophysiology and treatment of spinocerebellar degeneration (SCD) and other cerebellar ataxias, protirelin represents a clinically validated compound. The evidence base demonstrates long-term, subtype-specific efficacy, with responder rates of 64.1% overall and significant improvements on the SARA ataxia scale in specific populations like MSA-C (p=0.047), IDCA (p=0.02), and SCA31 (p=0.01) [REFS-1, as cited in Section 3]. Protirelin is the appropriate agent for studies aiming to model these therapeutic effects in vitro or in vivo, particularly in slowly progressing disease models where its benefits are most durable (>10 years in some cases).

Acute Pituitary Function Testing and TSH Dynamics

Protirelin remains the gold-standard agent for experimental protocols that require a controlled, acute, and quantifiable stimulation of the pituitary-thyroid axis. Its rapid pharmacokinetics (peak plasma concentration in 2 minutes, half-life 6.5 minutes) [REFS-1, as cited in Section 3] and well-documented pharmacodynamic response (TSH secretion peaking 30 minutes post-TRH peak) [2] make it ideal for dynamic endocrine function tests in both clinical and preclinical settings. This application is particularly relevant for studying the regulation of TSH and prolactin secretion, investigating feedback mechanisms in the hypothalamic-pituitary-thyroid (HPT) axis, or assessing the functional integrity of pituitary thyrotrophs in disease models.

Application
Selection Property
Validation Focus
TRH receptor pharmacology
Species-dependent binding profile
Human vs. rat receptor occupancy calibration
Motor neuron excitability assays
Acute electrophysiological response
Neuromuscular endpoint context
Spinocerebellar degeneration models
Subtype-specific ataxia response profile
Long-term ataxia endpoint context
Pituitary-thyroid axis stimulation
Pulsatile hormone release kinetics
TSH and prolactin secretion dynamics

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